

Crystal structure of 1,3-Dibromo-2,4-dimethylbenzene

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Compound of Interest

Compound Name: 1,3-Dibromo-2,4-dimethylbenzene

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An In-Depth Technical Guide to the Prospective Crystal Structure of **1,3-Dibromo-2,4-dimethylbenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-2,4-dimethylbenzene is a halogenated aromatic compound with potential applications in organic synthesis and materials science. Understanding its solid-state structure is paramount for predicting its physical properties, stability, and intermolecular interactions, which are critical for its application in drug development and materials design. This guide provides a comprehensive overview of the experimental and computational methodologies required to determine and analyze the crystal structure of **1,3-Dibromo-2,4-dimethylbenzene**. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines a predictive framework based on the crystallographic data of analogous bromo-substituted benzene derivatives. It details the anticipated intermolecular interactions, such as halogen bonding and C-H···Br hydrogen bonds, that are likely to govern the crystal packing. Furthermore, a step-by-step protocol for single-crystal X-ray diffraction is presented, offering a practical guide for researchers aiming to elucidate this structure.

Introduction: The Significance of Crystal Structure in Molecular Design

The precise three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, dictates a material's macroscopic properties, including its melting point, solubility, and mechanical strength. In the pharmaceutical industry, the crystalline form of an active pharmaceutical ingredient (API) can influence its bioavailability and stability. For materials scientists, crystal engineering allows for the rational design of materials with desired optical or electronic properties.

1,3-Dibromo-2,4-dimethylbenzene ($C_8H_8Br_2$) is a substituted aromatic compound whose solid-state architecture is expected to be influenced by a variety of non-covalent interactions. The presence of two bromine atoms and two methyl groups on the benzene ring creates a specific electronic and steric profile that will drive the molecular packing in the solid state. This guide will explore the anticipated structural features of this compound and provide a detailed roadmap for its experimental structure determination.

Predicted Molecular Geometry and Intermolecular Interactions

Based on the known structures of other bromo-substituted benzene derivatives, we can predict the key structural features and intermolecular interactions that are likely to be present in the crystal lattice of **1,3-Dibromo-2,4-dimethylbenzene**.^{[1][2]}

Molecular Conformation

The core of the molecule is a planar benzene ring. The bromine atoms and the carbon atoms of the methyl groups will lie in or close to this plane. The hydrogen atoms of the methyl groups will be arranged tetrahedrally around their respective carbon atoms.

Potential Intermolecular Interactions

The crystal packing of **1,3-Dibromo-2,4-dimethylbenzene** will likely be dominated by the following non-covalent interactions:

- Halogen Bonding (Br···Br): Interactions between the electrophilic region of a bromine atom on one molecule and the nucleophilic region of a bromine atom on an adjacent molecule are a common feature in the crystal structures of bromo-aromatic compounds.^{[1][2]}

- C-H···Br Hydrogen Bonding: The hydrogen atoms of the methyl groups and the aromatic ring can act as hydrogen bond donors to the bromine atoms, which act as acceptors. These weak hydrogen bonds play a significant role in stabilizing the crystal lattice.[1][2]
- π - π Stacking: The aromatic rings of adjacent molecules may engage in π - π stacking interactions, further contributing to the stability of the crystal structure.

The interplay of these interactions will determine the final packing motif. It is plausible that the molecules will arrange in a layered or herringbone fashion to maximize these stabilizing contacts.

Experimental Workflow for Crystal Structure Determination

The definitive method for determining the crystal structure of a small molecule is single-crystal X-ray diffraction. The following protocol outlines the necessary steps, from material synthesis to structure refinement.

Synthesis and Purification

While **1,3-Dibromo-2,4-dimethylbenzene** is commercially available, its synthesis can be achieved through the bromination of 2,4-dimethylbenzene.[3] Purification to obtain high-purity material is crucial for successful crystallization.

Table 1: Physicochemical Properties of **1,3-Dibromo-2,4-dimethylbenzene**

Property	Value	Source
CAS Number	90434-19-8	[4][5]
Molecular Formula	C ₈ H ₈ Br ₂	[4]
Molecular Weight	263.96 g/mol	[4]
Appearance	Light brown to brown liquid	[6]
Boiling Point	269 °C	[6]
Density	1.710 g/cm ³	[6]

Crystallization

Obtaining single crystals of suitable quality for X-ray diffraction is often the most challenging step.

Experimental Protocol: Crystallization of **1,3-Dibromo-2,4-dimethylbenzene**

- **Solvent Selection:** Screen a variety of solvents with differing polarities (e.g., hexane, ethanol, ethyl acetate, dichloromethane) to determine the solubility of the compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
- **Slow Evaporation:** Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
- **Slow Cooling:** Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystal growth.
- **Vapor Diffusion:** Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent in which the compound is insoluble but the good solvent is miscible. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, leading to crystallization.

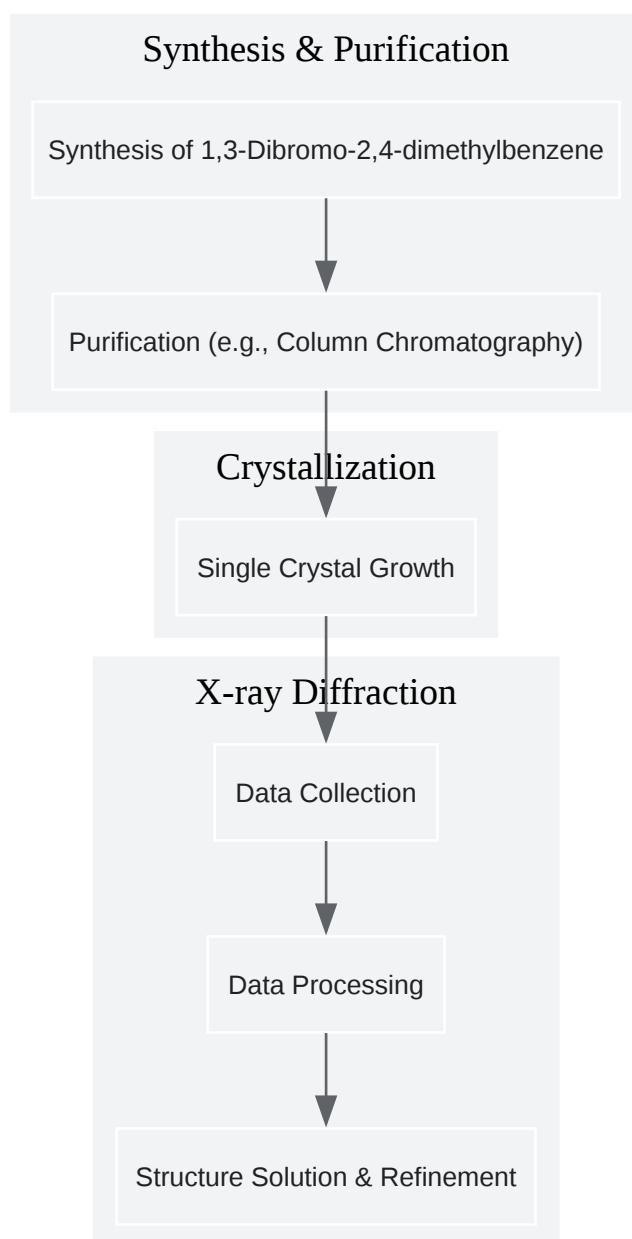
Single-Crystal X-ray Diffraction

Experimental Protocol: Data Collection and Structure Solution

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.[\[7\]](#)[\[8\]](#)

- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.
- Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[7]

Diagram 1: Experimental Workflow for Crystal Structure Determination



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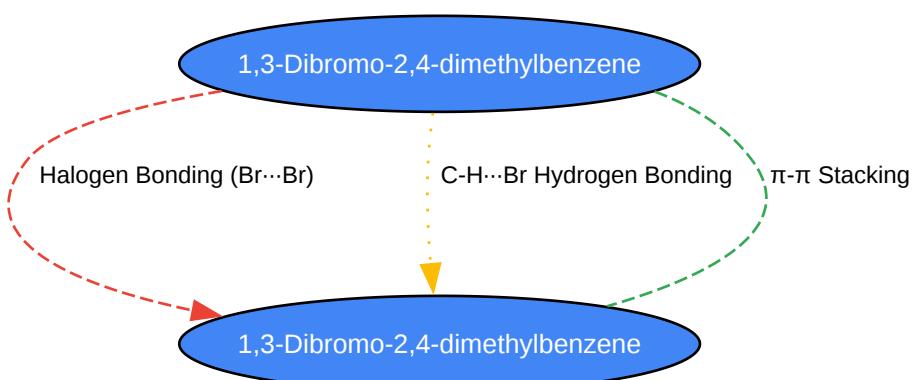
Caption: Workflow for determining the crystal structure.

Computational Analysis and Structure Validation

Once a structural model is obtained, computational methods can be used to analyze the intermolecular interactions and validate the experimental results.

- Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in the crystal lattice.
- Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature and strength of the intermolecular interactions, such as halogen and hydrogen bonds.

Diagram 2: Predicted Intermolecular Interactions

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Caption: Key intermolecular interactions predicted.

Conclusion

While the crystal structure of **1,3-Dibromo-2,4-dimethylbenzene** remains to be experimentally determined, this guide provides a robust framework for its elucidation and analysis. By leveraging knowledge from related compounds, a predictive understanding of its solid-state architecture can be formed. The detailed experimental protocols offer a clear path for researchers to obtain high-quality single crystals and solve the structure using X-ray diffraction. The resulting structural information will be invaluable for the rational design of new materials and pharmaceutical compounds based on this molecular scaffold.

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